

# Vasoactive intestinal peptide receptors (VPAC1, VPAC2) distribution

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An In-Depth Technical Guide to the Distribution of **Vasoactive Intestinal Peptide** Receptors (VPAC1, VPAC2)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, acting as a neuroendocrine hormone, a neurotransmitter, and a cytokine-like peptide.[1] It belongs to a superfamily of structurally related peptides that includes Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1] The physiological effects of VIP and PACAP are mediated by three main G protein-coupled receptors (GPCRs) belonging to the Class B (secretin-like) family: VPAC1, VPAC2, and PAC1.[2][3][4] While PACAP binds with high affinity to all three, VIP shows high affinity for VPAC1 and VPAC2 and a lower affinity for the PAC1 receptor.[3][5]

Given their widespread distribution and critical roles in regulating processes from intestinal motility to immune responses, VPAC receptors are significant targets for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][6] This guide provides a detailed overview of the tissue distribution of VPAC1 and VPAC2 receptors, the signaling pathways they activate, and the key experimental protocols used for their study.



# **VPAC1** Receptor Distribution

The VPAC1 receptor is considered the key receptor for mediating many of VIP's biological functions.[7] It is widely expressed in both the central nervous system and peripheral tissues.

## **Central Nervous System (CNS)**

In the CNS, VPAC1 receptors are abundantly localized in regions associated with higher cognitive functions, sensory processing, and homeostasis. High expression levels are observed in the cerebral cortex, hippocampus, piriform cortex, and pineal gland.[1] Immunohistochemical studies in the rat brain have confirmed high levels of VPAC1 in the cerebral cortex, hippocampal formation, thalamus, hypothalamus, brainstem, and deep cerebellar nuclei.[8]

## **Peripheral Tissues**

VPAC1 has a broad distribution in peripheral organs and the immune system. It is notably the predominant VIP receptor in the intestinal mucosa.[7] In the immune system, VPAC1 is constitutively expressed on key immune cells, including T cells, monocytes, and macrophages. [1][9] The receptor is also highly expressed in a majority of common human cancers, making it a target of interest in oncology.[6]

Table 1: Quantitative and Relative Expression of VPAC1 Receptor



Tissue/System	Species	Method	Finding	Citation
Intestine	Mouse	RT-qPCR	mRNA levels are ~300-fold higher than VPAC2 and PAC1. Expression pattern: Colon > Ileum > Jejunum.	[7]
Intestine	Human	RT-qPCR	mRNA expression is highest in the sigmoid colon, approximately 4- fold higher than in the ascending colon and small intestine.	[7]
Various	Ruminants	RT-qPCR	Most diversely expressed VIP/PACAP receptor, with mRNA detected in the brain and throughout the gastrointestinal tract.	[10]
Various Tumors	Human	Autoradiography	High incidence of VPAC1 expression in breast (100%), prostate (100%), colon (96%), pancreatic (65%), and lung (58%) cancers.	[6]



Immune Cells	Human	Flow Cytometry / RT-qPCR	Constitutively expressed on resting CD4+ T cells, monocytes, and	[1][9]
			macrophages.	

# **VPAC2** Receptor Distribution

While sometimes co-expressed with VPAC1, the VPAC2 receptor often has a complementary distribution, suggesting distinct physiological roles.

# **Central Nervous System (CNS)**

In the CNS, VPAC2 receptors are primarily found in the thalamus, hypothalamus, suprachiasmatic nucleus (a key regulator of circadian rhythms), and amygdala.[1][11] Studies in the rat brain also show concentrated expression in the cerebral cortex, hippocampal formation, and various nuclei in the brainstem and cerebellum.[8]

#### **Peripheral Tissues**

VPAC2 is prominently expressed in smooth muscle, including that of blood vessels and the gastrointestinal and reproductive tracts.[11][12] It is also found in the adrenal medulla, pancreatic acinar cells, and thyroid follicular cells.[1] Unlike VPAC1, which is constitutively expressed on immune cells, VPAC2 expression is typically induced upon the activation of T cells and macrophages.[1]

Table 2: Quantitative and Relative Expression of VPAC2 Receptor



Tissue/System	Species	Method	Finding	Citation
Various	Mouse	Autoradiography	Predominantly found in smooth muscle (blood vessels, GI tract), lung, kidney vasculature, adrenal medulla, and retina.	[11][12]
Immune Cells	Human	Flow Cytometry / RT-qPCR	Expression is induced upon activation of T cells and macrophages.	[1]
Various	Ruminants	RT-qPCR	mRNA expression was sparsely detected, with moderate to low levels only in the spleen and omasum of steers.	[10]
Thymus	Mouse	RT-qPCR	mRNA transcripts are highly enriched in thymic regulatory T cells (Tregs).	[9]
Various	Human	Immunohistoche mistry	Detected in lymphocytes (spleen, tonsils), chief cells of gastric mucosa,	[13]







exocrine/endocri ne pancreas, and kidney tubules.

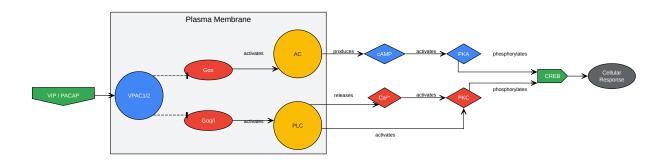
# **Signaling Pathways**

Upon activation by VIP or PACAP, VPAC1 and VPAC2 receptors initiate intracellular signaling cascades primarily through G proteins.

Both VPAC1 and VPAC2 receptors preferentially couple to the Gαs protein, which activates adenylyl cyclase (AC).[3][4] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][9] This Gαs-cAMP-PKA axis is the canonical signaling pathway for VPAC receptors.

However, these receptors can also couple to other G proteins to activate alternative pathways. This includes coupling to Gαq or Gαi proteins to activate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).[1][3] VPAC2 has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] These pathways can ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein).[3]





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**Caption:** VPAC receptor signaling pathways.

# **Experimental Protocols**

The characterization of VPAC receptor distribution relies on a variety of well-established molecular and cellular techniques.

### **Radioligand Binding Assay**

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd or Ki).[14] These assays use a radioactively labeled ligand that binds specifically to the receptor of interest.

#### **Protocol Overview:**

- Membrane Preparation: Homogenize tissues or cells of interest to isolate cell membranes containing the receptors. Quantify total protein concentration.
- Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand with increasing



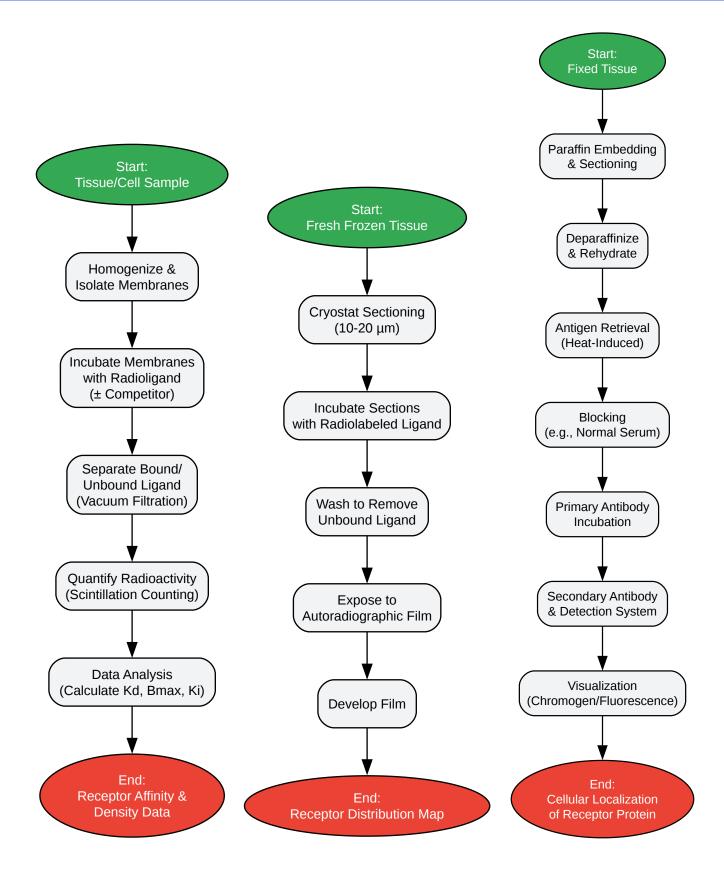




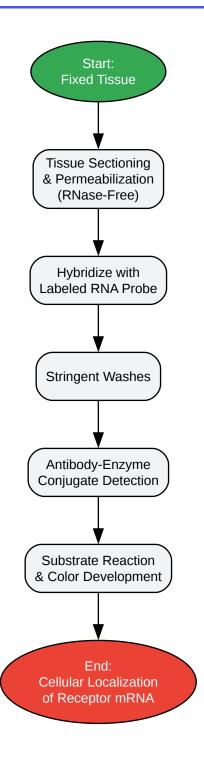
concentrations of an unlabeled competitor compound (for competition assays).[14]

- Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
- Data Analysis:
  - Saturation Assay: Plot specific binding against radioligand concentration to determine
     Bmax (receptor number) and Kd (radioligand affinity).
  - Competition Assay: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (competitor affinity) can be calculated using the Cheng-Prusoff equation.[15]









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